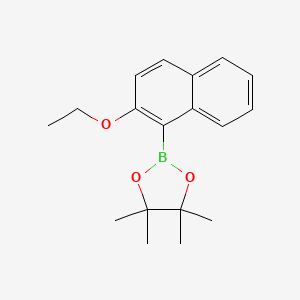
2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a naphthalene ring substituted with an ethoxy group and a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-ethoxynaphthalene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the formation of the boronic ester. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-(2-Ethoxynaphthalen-1-yl)boronic acid.
Reduction: 2-(2-Ethoxynaphthalen-1-yl)methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorescent probes for biological imaging due to its naphthalene moiety, which exhibits strong fluorescence.
Medicine: Investigated for its potential use in drug delivery systems, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and liquid crystals.
作用机制
The mechanism by which 2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds. The palladium catalyst activates the boronic ester, allowing it to react with aryl halides to form biaryl compounds. The molecular targets and pathways involved include the activation of the boron atom and the subsequent formation of a palladium-boron complex .
相似化合物的比较
- 2-(2-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-Methylthionaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Comparison: Compared to its analogs, 2-(2-Ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. The ethoxy group can enhance the compound’s solubility in organic solvents, making it more suitable for certain reactions and applications. Additionally, the electronic effects of the ethoxy group can alter the compound’s reactivity in cross-coupling reactions, potentially leading to higher yields and selectivity .
属性
分子式 |
C18H23BO3 |
|---|---|
分子量 |
298.2 g/mol |
IUPAC 名称 |
2-(2-ethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H23BO3/c1-6-20-15-12-11-13-9-7-8-10-14(13)16(15)19-21-17(2,3)18(4,5)22-19/h7-12H,6H2,1-5H3 |
InChI 键 |
VAXXZCIJCCKKMR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



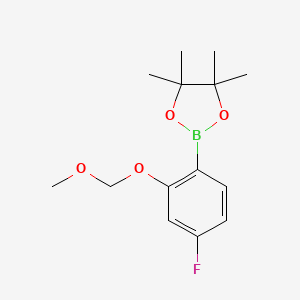

![N-[(E)-(4-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14029320.png)
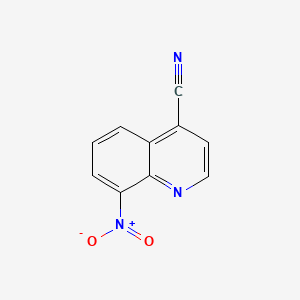
![(1S,3S,4R,5R)-2-tert-butyl 3-ethyl 5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14029324.png)
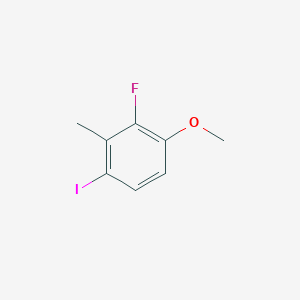
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile](/img/structure/B14029327.png)

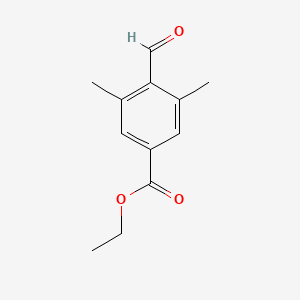


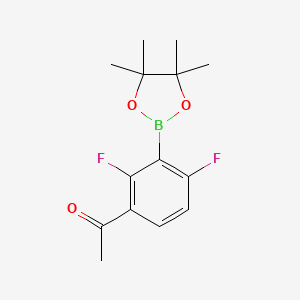
![2-Bromo-3-chloro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14029386.png)
